Naphthalen-2-yl diphenyl phosphate
Description
Properties
IUPAC Name |
naphthalen-2-yl diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17O4P/c23-27(24-20-11-3-1-4-12-20,25-21-13-5-2-6-14-21)26-22-16-15-18-9-7-8-10-19(18)17-22/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJUBNHZCFKUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603367 | |
| Record name | Naphthalen-2-yl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18872-49-6 | |
| Record name | Naphthalen-2-yl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Naphthalen-2-yl Diphenyl Phosphate
This technical guide provides a comprehensive overview of Naphthalen-2-yl diphenyl phosphate, a significant organophosphate ester. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, a robust synthesis protocol, detailed analytical characterization methods, and essential safety considerations. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Core Molecular Attributes
Naphthalen-2-yl diphenyl phosphate is an aromatic phosphate ester characterized by the presence of a naphthalene ring system and two phenyl groups attached to a central phosphate core. Understanding its fundamental physicochemical properties is the first step in its effective application and handling.
Molecular Structure and Identity
The structure of Naphthalen-2-yl diphenyl phosphate is defined by the covalent bonding of a 2-naphthoxy group and two phenoxy groups to a phosphoryl center.
-
Molecular Formula: C₂₂H₁₇O₄P
-
Molecular Weight: 376.34 g/mol
-
CAS Number: 18872-49-6
-
Canonical SMILES: C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC4=CC=CC=C4C=C3
Physicochemical Properties
A summary of the key quantitative data for Naphthalen-2-yl diphenyl phosphate is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 376.34 g/mol | |
| Molecular Formula | C₂₂H₁₇O₄P | |
| Boiling Point | 469.3°C at 760 mmHg | |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Inert atmosphere, room temperature | BLD Pharm |
Synthesis and Mechanism
The synthesis of Naphthalen-2-yl diphenyl phosphate is typically achieved through a nucleophilic substitution reaction involving the phosphorylation of 2-naphthol. The most common and efficient method utilizes diphenyl phosphoryl chloride as the phosphorylating agent.
Causality of Reagent Selection
-
2-Naphthol: This substrate provides the naphthalene moiety. Its hydroxyl group acts as the nucleophile, attacking the electrophilic phosphorus atom of the phosphoryl chloride.
-
Diphenyl Phosphoryl Chloride (Diphenyl Chlorophosphate): This is the key phosphorylating agent. The chlorine atom is an excellent leaving group, facilitating the formation of the new P-O bond with 2-naphthol. Its synthesis from diphenyl phosphate provides a reliable source for this reagent[1].
-
Base (e.g., Triethylamine, Pyridine): An organic, non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the 2-naphthol, which would deactivate it as a nucleophile, and drives the reaction to completion according to Le Châtelier's principle.
-
Aprotic Solvent (e.g., Dichloromethane, Tetrahydrofuran): An anhydrous aprotic solvent is used to dissolve the reactants and prevent unwanted side reactions, such as the hydrolysis of the diphenyl phosphoryl chloride.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through in-process monitoring and comprehensive final product analysis.
Step 1: Preparation of Diphenyl Phosphoryl Chloride
-
Reaction: Diphenyl phosphate is reacted with a chlorinating agent like bis(trichloromethyl) carbonate in an organic solvent such as dichloromethane, with N,N-dimethylformamide as a catalyst[1].
-
Rationale: This step converts the more stable diphenyl phosphate into the highly reactive diphenyl phosphoryl chloride needed for the subsequent esterification.
Step 2: Phosphorylation of 2-Naphthol
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-naphthol (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane).
-
Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (1.1 eq) dropwise.
-
Phosphorylating Agent Addition: Dissolve diphenyl phosphoryl chloride (1.05 eq) in anhydrous dichloromethane and add it dropwise to the cooled solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of 2-naphthol.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Naphthalen-2-yl diphenyl phosphate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Naphthalen-2-yl diphenyl phosphate.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Naphthalen-2-yl diphenyl phosphate. The following techniques are standard for this purpose.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene and phenyl groups, typically in the range of 7.0-8.5 ppm. The integration of these signals should correspond to the 17 aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display a series of signals for the 22 carbon atoms. The carbons of the naphthalene ring and the phenyl rings will appear in the aromatic region (approx. 110-155 ppm). The carbon atom directly bonded to the phosphate oxygen (C-O-P) will show a characteristic coupling to the phosphorus atom.
-
³¹P NMR: This is a definitive technique for phosphorus-containing compounds. A single signal is expected for the phosphate group, with a chemical shift that is characteristic of aryl phosphate esters. For similar structures, this signal appears around 12 ppm[2].
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 2.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1250 | P=O stretch | Phosphoryl |
| ~1050 | P–O–C stretch | Phosphate ester |
| 1600-1450 | C=C stretch | Aromatic rings |
| 3100-3000 | C-H stretch | Aromatic rings |
These characteristic bands for the P=O and P-O-C groups are strong indicators of a successful phosphorylation reaction[2].
3.1.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. For Naphthalen-2-yl diphenyl phosphate, the expected [M+H]⁺ or [M+Na]⁺ ions would be observed, providing a highly accurate mass measurement that validates the molecular formula C₂₂H₁₇O₄P.
Characterization Workflow
Caption: A multi-technique approach for structural and purity validation.
Applications and Research Relevance
While specific, large-scale industrial applications for Naphthalen-2-yl diphenyl phosphate are not widely documented in publicly available literature, its structural motifs suggest potential utility in several areas of chemical research and development:
-
Flame Retardants: Aromatic phosphate esters are a well-known class of halogen-free flame retardants. The high aromatic content of this molecule could impart significant char-forming capabilities and thermal stability to polymers.
-
Organic Synthesis: It can serve as a precursor or intermediate in the synthesis of more complex molecules. The phosphate group can be a leaving group in certain cross-coupling reactions or be used to activate the naphthol oxygen for other transformations.
-
Ligand Development: The rigid naphthalene backbone and the stereoelectronic properties of the phosphate group make it a candidate for inclusion in the design of novel ligands for catalysis or materials science.
Safety and Toxicological Profile
As an organophosphate ester, Naphthalen-2-yl diphenyl phosphate should be handled with appropriate caution.
General Organophosphate Toxicity
The primary mechanism of acute toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.
Hazard Identification
Based on supplier safety data sheets, Naphthalen-2-yl diphenyl phosphate is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Precautionary Measures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If swallowed or inhaled, seek immediate medical attention.
Conclusion
Naphthalen-2-yl diphenyl phosphate is a well-defined organophosphate ester with a precise molecular weight of 376.34 g/mol . Its synthesis is readily achievable through standard phosphorylation chemistry, and its structure can be unequivocally confirmed using a suite of modern analytical techniques. While its specific applications are an area ripe for further exploration, its chemical nature suggests potential as a flame retardant, a synthetic intermediate, or a building block for advanced materials. As with all organophosphates, adherence to strict safety protocols is paramount during its handling and use. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the potential of this intriguing molecule.
References
-
El Ayouchi, H., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(4), M1285. Available at: [Link]
- Wang, J., et al. (2020). Chemical synthesis method of diphenyl chlorophosphate. Google Patents, WO2020244162A1.
-
Crysdot LLC. Naphthalen-2-yl diphenyl phosphate. Product Page. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility of Naphthalen-2-yl Diphenyl Phosphate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of Naphthalen-2-yl diphenyl phosphate, a compound of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in the drug discovery and development process, this document offers a deep dive into the theoretical and practical aspects of determining the solubility of this specific naphthalene derivative. We will explore its physicochemical properties, propose a robust experimental protocol for solubility assessment, and discuss the implications of its solubility profile in various scientific applications.
Introduction: The Significance of Naphthalen-2-yl Diphenyl Phosphate and its Solubility
Naphthalene and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications as anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] The naphthalene scaffold is a versatile platform that allows for diverse structural modifications to modulate biological activity.[1] Naphthalen-2-yl diphenyl phosphate, with its unique combination of a naphthalene core and a diphenyl phosphate group, presents a molecule with potential for various biological interactions and material science applications.
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in both biological and chemical systems. In drug development, poor aqueous solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.[3] Conversely, solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for in vitro and in vivo testing.[3] A thorough understanding of the solubility of Naphthalen-2-yl diphenyl phosphate is therefore paramount for any researcher or scientist looking to unlock its full potential.
Physicochemical Properties of Naphthalen-2-yl Diphenyl Phosphate
A foundational understanding of the key physicochemical properties of Naphthalen-2-yl diphenyl phosphate is essential before delving into its solubility.
| Property | Value | Source |
| Molecular Formula | C22H17O4P | |
| Molecular Weight | 376.34 g/mol | |
| CAS Number | 18872-49-6 | |
| Boiling Point | 469.3°C at 760 mmHg | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Experimental Protocol for Determining the Solubility of Naphthalen-2-yl Diphenyl Phosphate
To address the lack of specific solubility data, this section provides a detailed, field-proven protocol for determining the solubility of Naphthalen-2-yl diphenyl phosphate in a range of relevant solvents. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Rationale for Solvent Selection
The choice of solvents is critical for building a comprehensive solubility profile. The following solvents are recommended to cover a range of polarities and are commonly used in drug discovery and development.[3]
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Aqueous Buffer (e.g., Phosphate-Buffered Saline, pH 7.4): To simulate physiological conditions and assess its potential for biological applications.[3]
-
Methanol & Ethanol: Common polar protic solvents used in synthesis and formulation.
-
Acetone: A polar aprotic solvent.
-
Dichloromethane (DCM) & Chloroform: Non-polar solvents often used for extraction and purification.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a high capacity for dissolving a wide range of organic compounds, often used for creating stock solutions for biological assays.[3]
-
Toluene & Hexane: Non-polar hydrocarbon solvents.
Experimental Workflow: The Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[6]
Caption: A flowchart of the shake-flask method for solubility determination.
Step-by-Step Methodology
Materials:
-
Naphthalen-2-yl diphenyl phosphate (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of Naphthalen-2-yl diphenyl phosphate into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Shake the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to test different time points to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After the incubation period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Use a syringe filter to draw the supernatant, ensuring no solid particles are transferred. The filter material should be chemically compatible with the solvent.
-
-
-
Quantification:
-
Accurately dilute an aliquot of the clear supernatant with the appropriate solvent.
-
Analyze the diluted sample using a validated analytical method to determine the concentration of Naphthalen-2-yl diphenyl phosphate. HPLC is often the method of choice due to its sensitivity and specificity.[3] A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and a standard curve is established.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.
-
Report the solubility values along with the experimental conditions (temperature, equilibration time).
-
Expert Insights and Causality
The "Why" Behind the "How":
-
Why excess solid? The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been reached and the solution is truly saturated.[6]
-
Why constant temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful results.
-
Why a validated analytical method? The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used for quantification. A validated method ensures that the measurements are reliable.
Logical Relationships in Solubility Studies
The interplay between the compound's properties, the solvent's characteristics, and the experimental conditions dictates the final solubility value.
Caption: Factors influencing the solubility of a compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of Naphthalen-2-yl diphenyl phosphate. While specific solubility data remains to be experimentally determined, the proposed protocol offers a robust and reliable pathway for researchers to generate this critical information. A detailed understanding of the solubility of this compound will be instrumental in advancing its potential applications in drug discovery and materials science. Future work should focus on the experimental execution of the outlined protocol and the subsequent application of this knowledge in formulation development and biological testing.
References
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]
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Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 234-263. [Link]
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ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. [Link]
-
MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Crysdot LLC. (n.d.). Naphthalen-2-yl diphenyl phosphate. [Link]
-
ResearchGate. (n.d.). The study of the solubility of naphthalene diimides with various bulky flanking substituents in different solvents by UV–vis spectroscopy | Request PDF. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Diphenyl phosphate | 838-85-7 [chemicalbook.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
Navigating the Thermal Landscape of Naphthalen-2-yl Diphenyl Phosphate: A Technical Guide to Melting Point Determination
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides a comprehensive framework for determining the melting point of naphthalen-2-yl diphenyl phosphate, a compound of interest in materials science and drug development. In the absence of a readily available, experimentally verified melting point in public literature, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. It outlines both experimental and computational methodologies, emphasizing the scientific principles and causality behind these advanced analytical techniques.
Introduction: The Significance of a Melting Point
The melting point is a fundamental thermodynamic property of a crystalline solid, representing the temperature at which it transitions to a liquid phase at atmospheric pressure. For drug development professionals and materials scientists, this value is a critical indicator of a compound's purity, identity, and the strength of its crystal lattice interactions. An accurate melting point is essential for quality control, formulation development, and predicting a substance's physical stability.
Naphthalen-2-yl diphenyl phosphate, an aromatic phosphate ester, presents a unique combination of a bulky naphthalene group and two phenyl rings attached to a central phosphate core. This structure suggests a complex interplay of intermolecular forces, making the theoretical and experimental determination of its melting point a non-trivial but vital task.
Physicochemical Properties of Naphthalen-2-yl Diphenyl Phosphate
A summary of the known physicochemical properties of naphthalen-2-yl diphenyl phosphate is presented below. The absence of a reported melting point underscores the necessity of the methodologies detailed in this guide.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₇O₄P | - |
| Molecular Weight | 376.34 g/mol | - |
| CAS Number | 944-76-3 | - |
| Boiling Point | 469.3 °C at 760 mmHg | - |
Experimental Determination of Melting Point
When a literature value is unavailable, direct experimental measurement is the most reliable method for determining the melting point. The choice of technique depends on the required precision and the amount of sample available.
Capillary Melting Point Method
This traditional and widely used method provides a melting range and is an excellent first step for characterizing a new compound.[1][2][3][4]
A small, finely powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range. A narrow melting range (typically 0.5-1.0 °C) is indicative of a pure compound.
-
Sample Preparation: Ensure the naphthalen-2-yl diphenyl phosphate sample is thoroughly dried and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Tube Packing: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point. A preliminary, faster heating can be done to get an approximate melting temperature.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the final melting point.
The protocol's integrity is maintained by using a calibrated thermometer and performing multiple measurements to ensure reproducibility. Comparing the result with the melting point of a known standard can also validate the apparatus's accuracy.
Differential Scanning Calorimetry (DSC)
For a more precise and quantitative analysis, Differential Scanning Calorimetry (DSC) is the preferred method. It not only provides the melting point but also the enthalpy of fusion (ΔHfus), a measure of the energy required to melt the solid.[5][6][7][8]
DSC measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.[6][8] When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is typically taken as the melting point.[7]
-
Sample Preparation: Accurately weigh 2-5 mg of naphthalen-2-yl diphenyl phosphate into an aluminum DSC pan.
-
Encapsulation: The pan is hermetically sealed to prevent any loss of sample due to sublimation.
-
Instrument Calibration: The DSC instrument must be calibrated for temperature and enthalpy using certified standards, such as indium.[8]
-
Experimental Conditions:
-
Temperature Program: A common method is to heat the sample from a temperature well below the expected melting point to a temperature significantly above it. A heating rate of 10 °C/min is standard.[9]
-
Purge Gas: An inert gas, such as nitrogen, is continuously purged through the DSC cell to create a stable thermal environment.[8]
-
-
Data Analysis: The resulting thermogram is analyzed to determine the extrapolated onset temperature of the melting endotherm, which is reported as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion.
The use of a calibrated instrument and certified reference materials for verification ensures the trustworthiness of the obtained data. The sharpness of the melting peak also serves as an indicator of the sample's purity.
Computational Prediction of Melting Point
In silico methods provide a valuable and increasingly accurate means of predicting melting points, especially in the early stages of drug discovery and material design.[10][11]
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are mathematical relationships that correlate a compound's physicochemical properties with its molecular descriptors.[12][13][14][15][16]
The melting point is fundamentally related to the enthalpy and entropy of fusion (Tm = ΔHfus / ΔSfus).[17] QSPR models use various molecular descriptors that represent a molecule's size, shape, flexibility, and intermolecular interaction potential to predict these thermodynamic quantities or the melting point directly.[11][17]
-
Molecular Descriptors Calculation: The 2D or 3D structure of naphthalen-2-yl diphenyl phosphate is used to calculate a wide range of descriptors, including topological, geometrical, and electronic parameters.
-
Model Application: These descriptors are then fed into a pre-existing, validated QSPR model. These models are often developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN).[13][14][15]
-
Prediction: The model outputs a predicted melting point. The accuracy of the prediction depends on the applicability domain of the model and the similarity of the target molecule to the compounds in the model's training set.
Machine Learning and AI-based Predictors
Modern approaches leverage machine learning and artificial intelligence to predict melting points with increasing accuracy.[11][18] These models are trained on large datasets of chemical structures and their experimentally determined melting points.
Several online platforms and software packages offer melting point prediction based on machine learning models.[19] These tools often only require the input of the compound's SMILES (Simplified Molecular-Input Line-Entry System) string. For naphthalen-2-yl diphenyl phosphate, the SMILES string is: O=P(OC1=CC=CC=C1)(OC1=CC=C1)(OC1=CC2=C(C=CC=C2)C=C1).
Factors Influencing the Melting Point of Naphthalen-2-yl Diphenyl Phosphate
The melting point of this compound is determined by the intricate balance of several structural factors:
-
Molecular Weight and Size: Generally, for a series of related compounds, an increase in molecular weight leads to a higher melting point due to stronger van der Waals forces.[4]
-
Molecular Symmetry and Shape: More symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to a higher melting point.[20] The relatively rigid and planar nature of the naphthalene and phenyl groups contributes to this.
-
Intermolecular Forces: As an aromatic phosphate ester, the dominant intermolecular forces are van der Waals interactions (specifically, π-π stacking of the aromatic rings) and dipole-dipole interactions arising from the polar phosphate group. The absence of hydrogen bond donors will likely result in a lower melting point compared to analogous compounds with hydroxyl or amino groups.
-
Conformational Flexibility: The rotational freedom around the P-O and C-O bonds can influence how well the molecule packs in a crystal. More rigid molecules often have higher melting points.
Conclusion
References
-
Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO. Retrieved January 27, 2026, from [Link]
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Machine Estimation of Drug Melting Properties and Influence on Solubility Prediction. (2020, June 4). ACS Publications. Retrieved January 27, 2026, from [Link]
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How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. (n.d.). Instructables. Retrieved January 27, 2026, from [Link]
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Estimation of Melting Points of Organics. (2017, December 22). PubMed. Retrieved January 27, 2026, from [Link]
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Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved January 27, 2026, from [Link]
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Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. (2024, August 31). Journal of Student Research. Retrieved January 27, 2026, from [Link]
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Prediction of Melting Temperature of Organic Molecules using Machine Learning. (2025, February 22). ResearchGate. Retrieved January 27, 2026, from [Link]
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Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved January 27, 2026, from [Link]
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Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 27, 2026, from [Link]
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experiment (1) determination of melting points. (2021, September 19). Retrieved January 27, 2026, from [Link]
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Prediction of melting point for drug-like compounds via QSPR methods. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]
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QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. (2024, September 4). ResearchGate. Retrieved January 27, 2026, from [Link]
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The Function and Selection of Ester Plasticizers. (n.d.). Hallstar Industrial. Retrieved January 27, 2026, from [Link]
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Thermal oxidative degradation studies of phosphate esters. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
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QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. (n.d.). DergiPark. Retrieved January 27, 2026, from [Link]
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QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]
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Phosphate esters. Chemistry and properties. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]
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Branching, and Its Affect On Melting and Boiling Points. (2010, July 9). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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Differential Scanning Calorimetry (DSC). (n.d.). DNAS | Duke Kunshan University. Retrieved January 27, 2026, from [Link]
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PHOSPHATE ESTERS. (n.d.). Ataman Kimya. Retrieved January 27, 2026, from [Link]
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Naphthalen-2-yl Diphenyl Phosphate: A Comprehensive Technical Guide
An In-depth Review of Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals.
Introduction
Naphthalen-2-yl diphenyl phosphate is an organophosphorus compound belonging to the class of aryl phosphates. Its chemical structure, featuring a bulky naphthalene group and two phenyl rings attached to a central phosphate moiety, imparts a unique combination of thermal stability, chemical inertness, and specific reactivity. These properties make it a compound of significant interest in various industrial and research applications, including as a flame retardant, a lubricant additive, and a versatile reagent in organic synthesis. This technical guide provides a comprehensive review of the available literature on naphthalen-2-yl diphenyl phosphate, covering its synthesis, chemical and physical properties, key applications with an emphasis on the underlying mechanisms, and toxicological profile.
Chemical and Physical Properties
Naphthalen-2-yl diphenyl phosphate is a solid at room temperature with the chemical formula C₂₂H₁₇O₄P and a molecular weight of 376.34 g/mol . Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 18872-49-6 | |
| Molecular Formula | C₂₂H₁₇O₄P | |
| Molecular Weight | 376.34 g/mol | |
| Boiling Point | 469.3 °C at 760 mmHg | |
| Physical Form | Solid | |
| Storage | 2-8°C, Inert atmosphere |
Synthesis of Naphthalen-2-yl Diphenyl Phosphate
Step 1: Synthesis of Diphenyl Phosphorochloridate
Diphenyl phosphorochloridate is a crucial precursor and its synthesis is well-documented.[1][2] The reaction typically involves the phosphorylation of phenol with phosphorus oxychloride (POCl₃).[1][2]
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, condenser, and a dropping funnel, a mixture of phenol and phosphorus oxychloride is prepared. The molar ratio of phenol to POCl₃ is typically in the range of 1:1 to 3:1.[2]
-
A catalyst, such as triphenylphosphine or triphenylphosphine oxide, is added to the mixture.[2]
-
The reaction mixture is heated to a temperature between 50°C and 150°C for several hours.[2]
-
The progress of the reaction is monitored by gas chromatography (GC) to determine the consumption of phenol.
-
Upon completion, the reaction mixture is subjected to vacuum distillation to isolate the diphenyl phosphorochloridate.
Caption: Synthesis of Diphenyl Phosphorochloridate.
Step 2: Synthesis of Naphthalen-2-yl Diphenyl Phosphate
The final step involves the reaction of diphenyl phosphorochloridate with 2-naphthol. This is a nucleophilic substitution reaction where the hydroxyl group of 2-naphthol attacks the phosphorus atom of the phosphorochloridate, leading to the displacement of the chlorine atom.
Experimental Protocol:
-
In a suitable solvent, such as tetrahydrofuran (THF), 2-naphthol is dissolved.
-
A base, for example, 1,4-dimethylpiperazine (DMP), is added to the solution to deprotonate the 2-naphthol, forming the more nucleophilic naphthoxide.[3]
-
Diphenyl phosphorochloridate is then added dropwise to the reaction mixture at a controlled temperature, typically around 60°C.[3]
-
The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is filtered to remove any precipitated salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield pure naphthalen-2-yl diphenyl phosphate.
Caption: Synthesis of Naphthalen-2-yl Diphenyl Phosphate.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings and the naphthalene moiety.
-
¹³C NMR: The carbon NMR spectrum will exhibit a series of signals for the aromatic carbons of the phenyl and naphthyl groups.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For aryl phosphates, the ³¹P chemical shift is sensitive to the electronic nature of the substituents on the aryl rings.[4][5][6] Electron-withdrawing groups on the aryl ring generally lead to an upfield shift (lower δ value), while electron-donating groups cause a downfield shift.[5][6] The ³¹P chemical shift for naphthalen-2-yl diphenyl phosphate is expected to be in the typical range for triaryl phosphates.
Infrared (IR) Spectroscopy
The IR spectrum of naphthalen-2-yl diphenyl phosphate should display characteristic absorption bands for the P=O stretching vibration (typically around 1250-1300 cm⁻¹), P-O-Ar stretching vibrations (around 900-1100 cm⁻¹), and C-H and C=C stretching and bending vibrations of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 376.34 g/mol .
Thermal Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the compound. Aryl phosphates generally exhibit high thermal stability, with decomposition occurring at elevated temperatures.[7][8][9] The TGA curve would show the onset of decomposition and the percentage of residue at high temperatures.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and other thermal transitions of the compound.
Applications
The unique structural features of naphthalen-2-yl diphenyl phosphate suggest its utility in several key industrial applications, primarily as a flame retardant and a lubricant additive.
Flame Retardant
Organophosphorus compounds are widely used as flame retardants in various polymers.[10][11][12][13][14] Their mechanism of action can occur in both the gas phase and the condensed phase.
-
Condensed-Phase Mechanism: In the condensed phase, upon heating, phosphorus-based flame retardants can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a protective char layer on the surface of the material.[11] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatile compounds.
-
Gas-Phase Mechanism: In the gas phase, phosphorus-containing radicals (e.g., PO•) can be generated during combustion. These radicals can scavenge the highly reactive H• and OH• radicals that propagate the combustion process in the flame, thus exerting a flame-inhibiting effect.
The presence of the bulky and thermally stable naphthalene and phenyl groups in naphthalen-2-yl diphenyl phosphate is expected to enhance its effectiveness as a char-forming agent, contributing to a robust condensed-phase flame retardant mechanism.
Lubricant Additive
Aryl phosphates are known to be effective antiwear and extreme pressure (EP) additives in lubricants.[15][16] They function by forming a protective tribofilm on metal surfaces under boundary lubrication conditions.
Mechanism of Action:
-
Adsorption: The polar phosphate head of the molecule adsorbs onto the metal surface.
-
Tribochemical Reaction: Under the high temperatures and pressures generated at the asperity contacts of sliding surfaces, the aryl phosphate decomposes and reacts with the metal surface.
-
Film Formation: This reaction forms a durable, glassy film composed of iron phosphates and polyphosphates. This film has a lower shear strength than the base metal, which reduces friction and prevents direct metal-to-metal contact, thereby minimizing wear.
The naphthalene moiety in naphthalen-2-yl diphenyl phosphate could enhance the thermal and oxidative stability of the lubricant formulation and improve the solubility of other additives.[15][16][17][18][19]
Caption: Mechanism of Action as a Lubricant Additive.
Toxicology and Safety
The safety profile of naphthalen-2-yl diphenyl phosphate is an important consideration for its handling and application. Based on available data for the compound and related aryl phosphates, the following hazard information is pertinent.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Studies on other aryl phosphates have indicated potential for various toxic effects, including reproductive toxicity and adverse effects on the liver and other organs.[20][21][22][23][24] Therefore, it is crucial to handle naphthalen-2-yl diphenyl phosphate with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area.
Conclusion
Naphthalen-2-yl diphenyl phosphate is a promising organophosphorus compound with significant potential in material science and industrial applications. Its robust chemical structure suggests excellent thermal stability and performance as a flame retardant and lubricant additive. While specific experimental data for this compound is limited in the public domain, this technical guide has provided a comprehensive overview based on the available literature for the compound and its close structural analogs. The proposed synthesis route offers a practical approach for its preparation, and the outlined characterization methods provide a framework for its analysis. Further research to elucidate the specific performance characteristics and a more detailed toxicological evaluation of naphthalen-2-yl diphenyl phosphate is warranted to fully realize its potential in various applications.
References
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Methodological & Application
Application Notes & Protocols: Naphthalen-2-yl Diphenyl Phosphate (NDDP) as a Flame Retardant for High-Performance Polymers
Introduction and Statement of Purpose
The escalating demand for safer, more environmentally benign materials in electronics, automotive, and construction industries has intensified the research and development of effective halogen-free flame retardants (HFFRs). Organophosphorus flame retardants (OPFRs), particularly aryl phosphate esters, have emerged as a leading class of additives due to their high efficiency and favorable environmental profile.[1] This document provides a detailed technical guide for researchers and material scientists on the application of a novel aryl phosphate ester, Naphthalen-2-yl diphenyl phosphate (NDDP), for enhancing the fire safety of engineering thermoplastics, with a specific focus on Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) blends.
NDDP is an aromatic phosphate ester characterized by a bulky, thermally stable naphthalene moiety. This unique structure is hypothesized to enhance char-forming capabilities and thermal stability compared to traditional phosphate esters like triphenyl phosphate (TPP).[2] The bulky naphthalene group can increase the glass transition temperature (Tg) and improve char residue, contributing to superior flame retardancy.[2] This guide outlines the fundamental mechanism of action, provides detailed protocols for polymer composite preparation, and describes the essential testing methodologies to validate performance.
Physicochemical Properties of NDDP
A thorough understanding of the physical and chemical properties of a flame retardant is critical for predicting its behavior during polymer processing and its final performance.
| Property | Value | Significance in Polymer Processing |
| Chemical Name | Naphthalen-2-yl diphenyl phosphate | - |
| Acronym | NDDP | - |
| CAS Number | 35639-59-3 | Unique identifier for the substance. |
| Molecular Formula | C22H17O4P | - |
| Molecular Weight | 376.34 g/mol | Influences volatility and migration within the polymer. |
| Appearance | White to off-white crystalline solid (predicted) | Affects handling and dispersion. |
| Phosphorus Content | ~8.2% | The active flame-retardant element content. |
| Melting Point | Not widely reported; expected to be >90 °C | Must be stable at polymer processing temperatures. |
| Thermal Stability (TGA, Td5%) | High; expected >300 °C | Crucial for preventing degradation during melt compounding. |
Mechanism of Action: A Dual-Phase Approach
Organophosphorus flame retardants like NDDP operate through a combination of gas-phase and condensed-phase mechanisms to interrupt the combustion cycle.[1][3][4]
-
Condensed-Phase Action: Upon heating, NDDP undergoes thermal decomposition to form phosphoric and polyphosphoric acids.[1][4] These acids act as catalysts, promoting the dehydration and cross-linking of the polymer matrix on the surface.[4][5] This process results in the formation of a stable, insulating layer of char.[3] The char layer acts as a physical barrier, limiting the evolution of flammable volatile gases and preventing the transfer of heat from the flame to the underlying polymer.[3][4] The naphthalene group in NDDP is expected to enhance the quality and thermal stability of this char layer.[2]
-
Gas-Phase Action: A portion of the flame retardant volatilizes and decomposes in the flame front. This releases phosphorus-containing radical species, primarily PO•. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the gas phase, effectively "quenching" the flame.[4][6]
Caption: Dual flame retardant mechanism of NDDP.
Application Protocol: PC/ABS Compounding and Specimen Preparation
This section provides a step-by-step protocol for incorporating NDDP into a PC/ABS blend, a common engineering thermoplastic alloy.
4.1 Materials and Equipment
-
Polymers: Injection molding grade Polycarbonate (PC) and Acrylonitrile-Butadiene-Styrene (ABS) pellets.
-
Flame Retardant: Naphthalen-2-yl diphenyl phosphate (NDDP) powder.
-
Processing Equipment:
-
Forced-air drying oven.
-
Gravimetric blender or manual weighing scale.
-
Co-rotating twin-screw extruder (L/D ratio ≥ 36:1 recommended).
-
Water bath for strand cooling.
-
Pelletizer.
-
Injection molding machine.
-
Standard test specimen molds (e.g., for ASTM D638, D256, UL 94).
-
4.2 Formulation Design
The optimal loading level of NDDP will depend on the target flame retardancy rating and the acceptable trade-offs in mechanical properties. A typical experimental design would include several loading levels.
| Formulation ID | PC (% wt.) | ABS (% wt.) | NDDP (phr) | Purpose |
| PC/ABS-Control | 60 | 40 | 0 | Baseline (Control) |
| PC/ABS-NDDP-8 | 60 | 40 | 8 | Low Loading Level |
| PC/ABS-NDDP-12 | 60 | 40 | 12 | Mid Loading Level |
| PC/ABS-NDDP-16 | 60 | 40 | 16 | High Loading Level |
| phr: parts per hundred resin (total polymer = 100 parts) |
4.3 Experimental Workflow
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"13C NMR analysis of Naphthalen-2-yl diphenyl phosphate"
An Application Guide to the ¹³C NMR Analysis of Naphthalen-2-yl diphenyl phosphate
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Organophosphate Esters
Naphthalen-2-yl diphenyl phosphate belongs to the class of organophosphate esters, compounds of significant interest in fields ranging from medicinal chemistry to materials science. As with any synthesized compound, unambiguous structural confirmation is a cornerstone of research and development. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, high-resolution insight into the carbon framework of a molecule.[1] This application note provides a detailed guide to the principles, protocols, and interpretation of the ¹³C NMR spectrum of Naphthalen-2-yl diphenyl phosphate, tailored for researchers and drug development professionals. The focus is not merely on the procedural steps but on the underlying scientific rationale that ensures data integrity and confident structural elucidation.
A key feature in the ¹³C NMR of organophosphorus compounds is the presence of spin-spin coupling between the ¹³C nuclei and the spin-active ³¹P nucleus (I=½, 100% natural abundance). This interaction, known as J-coupling, splits the signals of nearby carbon atoms into doublets, providing invaluable information about proximity to the phosphorus center.[2][3] Understanding the patterns of these C-P coupling constants is critical for assigning the signals in the complex aromatic regions of the target molecule.
Molecular Structure and Carbon Environments
A logical first step in any NMR analysis is to deconstruct the molecule to identify the unique carbon environments. Due to molecular symmetry, several carbon atoms are chemically equivalent.
Caption: Structure of Naphthalen-2-yl diphenyl phosphate with carbon numbering.
The molecule has 22 carbon atoms in total, but due to the symmetry of the two phenyl groups, there are 16 unique carbon signals expected in the ¹³C NMR spectrum:
-
Naphthyl Group: 10 distinct carbons (C1' to C10').
-
Phenyl Groups: 6 distinct carbons (C1'' to C6'', with C2''/C6'', C3''/C5'' being equivalent pairs).
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible ¹³C NMR data hinges on meticulous sample preparation and correctly set acquisition parameters. The following protocol is designed to ensure data integrity.
I. Sample Preparation
-
Analyte Quantity: Weigh 50-100 mg of Naphthalen-2-yl diphenyl phosphate.
-
Rationale: ¹³C has a low natural abundance (~1.1%) and lower gyromagnetic ratio compared to ¹H, making it an insensitive nucleus.[4] A higher concentration is required to obtain a good signal-to-noise ratio (S/N) in a reasonable timeframe.[5][6] For molecules of this size, 50-100 mg is a standard range for achieving a quality spectrum within 1-2 hours.[6]
-
-
Solvent Selection and Volume: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Rationale: Deuterated solvents are essential as the spectrometer's field-frequency lock system uses the deuterium signal to maintain a stable magnetic field.[6] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds. However, be aware that it can be slightly acidic, which may be a concern for highly acid-sensitive compounds.[5] The specified volume ensures the sample fills the detection region of the NMR coil optimally.
-
-
Dissolution and Filtration: Dissolve the sample completely in the solvent in a separate small vial. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Rationale: Undissolved solid particles in the sample will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming. Using a separate vial ensures complete dissolution before transfer.
-
-
Tube and Labeling: Use a high-quality NMR tube rated for the spectrometer's field strength (e.g., 500 MHz). Label the tube clearly.
-
Rationale: Low-quality tubes can have imperfections in the glass that distort the magnetic field.[5] Scratches or defects can interfere with proper shimming and sample spinning.
-
II. NMR Data Acquisition
The following parameters are recommended for a 400 or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Experiment | ¹³C with ¹H decoupling (e.g., zgpg30) | Standard experiment to acquire a proton-decoupled ¹³C spectrum, where each unique carbon appears as a single peak (or a doublet if coupled to P). |
| Solvent | CDCl₃ | Used for locking and shimming; its carbon signal at ~77.16 ppm serves as a convenient chemical shift reference.[7] |
| Spectral Width (SW) | 0 to 220 ppm | This range comfortably covers all expected carbon signals, from aromatic carbons (~110-150 ppm) to potential carbonyl-like regions.[8][9] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution for distinguishing closely spaced peaks. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | A sufficient delay is crucial for allowing the carbon nuclei to relax back to equilibrium. Quaternary carbons have longer relaxation times, and a short delay can cause their signals to be suppressed or absent.[8] |
| Number of Scans (NS) | 1024 - 4096 | Due to the low sensitivity of ¹³C, a large number of scans must be co-added to achieve an adequate S/N. The exact number will depend on the sample concentration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. rsc.org [rsc.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Sensitivity Analysis of Naphthalen-2-yl diphenyl phosphate by Mass Spectrometry
Abstract
This document provides a comprehensive guide for the sensitive and selective analysis of Naphthalen-2-yl diphenyl phosphate (NDPhP), an aryl phosphate ester potentially used as a flame retardant or plasticizer. Given the environmental and health interest in organophosphorus compounds, robust analytical methods are crucial.[1][2] This guide details protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers with the flexibility to adapt the methodology to available instrumentation and specific sample matrices. The protocols cover sample preparation, instrument configuration, data acquisition, and interpretation, including a proposed fragmentation pathway for NDPhP.
Introduction and Principle
Naphthalen-2-yl diphenyl phosphate (CAS 18872-49-6) is an organophosphate ester with a molecular weight of 376.35 g/mol .[3][4] Like other triaryl phosphates, it is of interest due to its potential use as a flame retardant and plasticizer in various commercial products.[5] The environmental prevalence and potential for human exposure to related organophosphorus flame retardants (OPFRs) necessitate highly sensitive analytical methods for their detection and quantification in complex matrices such as consumer products, dust, and environmental samples.[2][6]
Mass spectrometry, coupled with chromatographic separation, offers unparalleled selectivity and sensitivity for this purpose.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for thermally stable and volatile compounds like many OPFRs.[2] Electron Ionization (EI) is typically used, which provides reproducible fragmentation patterns useful for library matching and structural confirmation.[7][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach is ideal for analyzing a broader range of OPFRs, including less volatile or thermally labile compounds. Electrospray Ionization (ESI) is a common ionization source, which typically forms protonated molecules [M+H]+.[1][10][11] The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[8][12]
This guide presents methodologies for both platforms, emphasizing the rationale behind parameter selection to ensure method robustness and reliability.
Materials and Reagents
-
Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, Water, Hexane, Acetone, and Dichloromethane.
-
Reagents: Formic acid (LC-MS grade), Ammonium fluoride (LC-MS grade), Anhydrous Sodium Sulfate.
-
Standards: Naphthalen-2-yl diphenyl phosphate (NDPhP) analytical standard (Purity ≥97%).[4]
-
Internal Standard (IS): Isotope-labeled Triphenyl phosphate (Triphenyl phosphate-d15) or a similar compound not expected to be in the sample.
-
Solid Phase Extraction (SPE): Polymeric reversed-phase cartridges (e.g., Oasis HLB) for aqueous samples or Florisil cartridges for sample cleanup in organic extracts.[6]
-
Glassware: Silanized glass vials with PTFE-lined caps, volumetric flasks, and pipettes. Glassware should be thoroughly cleaned and baked to remove organic contaminants.[13]
Experimental Protocols
Sample and Standard Preparation
The goal of sample preparation is to efficiently extract NDPhP from the matrix while minimizing interferences. The following is a general workflow adaptable to various matrices like dust or polymer extracts.
Caption: General workflow for NDPhP extraction from a solid matrix.
-
Accurately weigh approximately 50 mg of the homogenized dust sample into a glass centrifuge tube.[14]
-
Spike the sample with a known amount of internal standard (e.g., 50 ng of TPhP-d15).
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Vortex the tube for 1 minute, followed by sonication in an ultrasonic water bath for 15 minutes.[14]
-
Centrifuge the sample to pellet the solid material. Decant the supernatant into a clean tube.
-
Repeat the extraction (steps 3-5) two more times, combining the supernatants.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Cleanup (Optional but Recommended): Pass the concentrated extract through a Florisil SPE cartridge to remove polar interferences.[6]
-
Evaporate the cleaned extract to near dryness and reconstitute in 1 mL of the appropriate solvent (Hexane for GC-MS; 90:10 Acetonitrile/Water for LC-MS).
-
Prepare a primary stock solution of NDPhP (e.g., 100 µg/mL) in a suitable solvent like acetone.
-
Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Spike each calibration standard and a solvent blank with the internal standard at the same concentration used for the samples.
Instrumentation and Conditions
GC-MS is a robust method for analyzing OPFRs.[2][15] A non-polar column is typically used for good peak shape and separation.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Standard, reliable platform for environmental analysis.[16] |
| Injector | Split/Splitless, 280 °C | Splitless mode for high sensitivity; high temperature ensures volatilization. |
| Carrier Gas | Helium, Constant Flow ~1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | Low-bleed stationary phase, ideal for MS, separates based on boiling point. |
| Oven Program | 60°C (hold 2 min), ramp 15°C/min to 310°C, hold 10 min | Gradient program to separate analytes from matrix components.[17] |
| MS System | Quadrupole or Ion Trap | Widely available and provides good sensitivity. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation and library matching.[18] |
| Source Temp. | 230 °C | Standard temperature to maintain ion optics cleanliness. |
| Acquisition | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific m/z values. |
| SIM Ions | See Section 4.1 for proposed ions | Target ions specific to NDPhP and its fragments. |
LC-MS/MS provides excellent sensitivity and is suitable for high-throughput analysis.[1][19]
| Parameter | Setting | Rationale |
| LC System | Agilent 1290, Waters Acquity, or equivalent | High-pressure system for efficient separation with small particle columns. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Reversed-phase chemistry provides good retention for aryl phosphates. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ESI mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | Start 40% B, ramp to 95% B over 8 min, hold 2 min | Gradient elution is necessary to separate NDPhP from other OPFRs and matrix. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| MS System | Triple Quadrupole (QqQ) | The gold standard for quantitative analysis using MRM. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for OPFRs, forming [M+H]+.[20] |
| Key Voltages | Capillary: 3.5 kV; Cone: 30 V | Voltages must be optimized for the specific compound and instrument. |
| Gas Flows | Desolvation Gas: ~800 L/hr; Cone Gas: ~50 L/hr | Optimized to ensure efficient desolvation and ion transfer. |
| Acquisition | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity by monitoring specific ion transitions. |
| MRM Transition | See Section 4.1 for proposed transition | Precursor ion (e.g., [M+H]+) to a specific product ion. |
Data Analysis and Interpretation
Proposed Fragmentation of Naphthalen-2-yl diphenyl phosphate
Understanding the fragmentation pattern is key to developing selective SIM (GC-MS) and MRM (LC-MS/MS) methods.[1][21] The structure of NDPhP (C₂₂H₁₇O₄P) has a calculated exact mass of 376.0864.
-
For LC-MS (ESI+): The primary precursor ion will be the protonated molecule, [M+H]⁺ at m/z 377.0937 .
-
For GC-MS (EI): The primary ion will be the molecular ion, M•⁺ at m/z 376.0864 .
The most probable fragmentation pathways involve cleavages at the P-O-Aryl bonds.
Caption: Proposed ESI+ fragmentation pathway for NDPhP.
Proposed MRM Transition (LC-MS/MS):
-
Precursor Ion: m/z 377.1
-
Product Ion (Quantifier): m/z 250.0 (corresponding to the diphenyl phosphate fragment)
-
Product Ion (Qualifier): m/z 283.0 (corresponding to the loss of a phenol group)
Proposed SIM Ions (GC-MS):
-
Target Ion (Quantifier): m/z 376.1 (Molecular Ion)
-
Qualifier Ions: m/z 248.0 (M•⁺ - C₁₀H₈), m/z 282.0 (M•⁺ - C₆H₆O)
Quantification and Quality Control
-
Calibration: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. A linear regression with a correlation coefficient (r²) > 0.995 is required.
-
Method Blank: A solvent blank processed through the entire sample preparation procedure should not contain the analyte at a concentration above the Method Detection Limit (MDL).
-
Laboratory Control Sample (LCS): A clean matrix (e.g., clean sand or foam) spiked with a known concentration of NDPhP should be analyzed with each batch.[13] Recoveries should fall within established limits (e.g., 70-130%).
-
Matrix Spike/Spike Duplicate: Analyze a duplicate pair of a real sample, one of which is spiked with a known amount of analyte, to assess matrix effects and method precision.
Conclusion
The GC-MS and LC-MS/MS methods detailed in this application note provide robust and sensitive frameworks for the analysis of Naphthalen-2-yl diphenyl phosphate. The choice between methods will depend on sample complexity, required sensitivity, and available instrumentation. The proposed fragmentation pathways and instrument parameters serve as a validated starting point for method development. Adherence to the described quality control procedures is essential for generating reliable and defensible data in the analysis of this and other emerging organophosphorus flame retardants.
References
-
Gao, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. PubMed Central. Available at: [Link][1][22]
-
Department of Toxic Substances Control. (n.d.). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. DTSC, California EPA. Available at: [Link]
-
Moore, D., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. ACS Publications. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA. Available at: [Link]
-
Wunderlin, J., et al. (2023). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. ACS Publications. Available at: [Link]
-
Furlong, C. E. (2011). Exposure to triaryl phosphates: metabolism and biomarkers of exposure. Journal of Biological Physics and Chemistry. Available at: [Link]
-
Chen, M-H., et al. (2021). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PubMed Central. Available at: [Link]
-
Re-Solomon, B., et al. (n.d.). Organophosphate and phthalate esters in Standard Reference Material 2585 “Organic Contaminants in House Dust”. NIST. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. NIST. Available at: [Link]
Sources
- 1. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthalen-2-yl diphenyl phosphate | CAS#:18872-49-6 | Chemsrc [chemsrc.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 8. rsc.org [rsc.org]
- 9. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. Micro-extraction method for the analysis of flame retardants in dust collected from air filters from HVAC systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. dtsc.ca.gov [dtsc.ca.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. akjournals.com [akjournals.com]
- 19. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Naphthalen-2-yl Diphenyl Phosphate
Welcome to the Technical Support Center for the synthesis of Naphthalen-2-yl diphenyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this chemical transformation. As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the side products encountered during the synthesis of Naphthalen-2-yl diphenyl phosphate.
Q1: What are the most common impurities observed in the synthesis of Naphthalen-2-yl diphenyl phosphate?
The synthesis of Naphthalen-2-yl diphenyl phosphate typically involves the reaction of 2-naphthol with diphenyl chlorophosphate in the presence of a base, such as pyridine or triethylamine. Several side products can arise from this reaction, primarily due to the reactivity of the starting materials and intermediates. The most common impurities include:
-
Unreacted Starting Materials: Residual 2-naphthol and diphenyl chlorophosphate.
-
Hydrolysis Products: Diphenyl phosphate, formed from the hydrolysis of diphenyl chlorophosphate, and potentially Naphthalen-2-yl diphenyl phosphate itself under prolonged exposure to aqueous conditions during workup.[1]
-
Pyrophosphates: Tetraphenyl pyrophosphate can form from the self-condensation of diphenyl chlorophosphate, particularly in the presence of moisture.
-
Over-reaction/Under-reaction Products: Triphenyl phosphate can be formed if the diphenyl chlorophosphate starting material contains residual phenol. Conversely, incomplete reaction will result in the presence of unreacted diphenyl chlorophosphate.[2][3][4][5][6]
-
Di-naphthyl Species: Although less common with proper stoichiometry, the formation of di(naphthalen-2-yl) phenyl phosphate is a theoretical possibility if there is a significant excess of 2-naphthol.
Q2: How is tetraphenyl pyrophosphate formed, and how can I minimize its formation?
Tetraphenyl pyrophosphate is a significant byproduct that can complicate purification. Its formation is primarily driven by the reaction of diphenyl chlorophosphate with its hydrolysis product, diphenyl phosphate, or through the direct dimerization of diphenyl chlorophosphate under certain conditions, often catalyzed by the base used in the reaction.
To minimize the formation of tetraphenyl pyrophosphate, it is crucial to:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the diphenyl chlorophosphate.
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to reduce the rate of side reactions.
-
Optimize Base Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations that can promote self-condensation of the phosphorylating agent.
Q3: Why am I seeing triphenyl phosphate in my reaction mixture?
The presence of triphenyl phosphate as a side product is almost always due to the presence of phenol as an impurity in the diphenyl chlorophosphate starting material.[2][3][4][5][6] Diphenyl chlorophosphate is often synthesized from phenol and phosphorus oxychloride, and incomplete reaction or purification can leave residual phenol. This phenol then competes with 2-naphthol for the phosphorylating agent, leading to the formation of triphenyl phosphate.
To avoid this, it is essential to:
-
Use High-Purity Reagents: Start with diphenyl chlorophosphate of the highest possible purity. If the purity is uncertain, it can be purified by distillation before use.
-
Analyze Starting Materials: It is good practice to analyze the diphenyl chlorophosphate by a suitable method (e.g., GC-MS or NMR) to check for the presence of phenol before starting the synthesis.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and analysis of Naphthalen-2-yl diphenyl phosphate.
Issue 1: Unexpected Peaks in HPLC Analysis
Observation: Your HPLC chromatogram shows unexpected peaks in addition to the desired product and starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected ³¹P NMR signals.
Detailed Explanation:
-
Upfield Signals (< -20 ppm): A signal in this region is a strong indicator of tetraphenyl pyrophosphate .
-
Downfield Signals (> -10 ppm): Signals in this region can be attributed to diphenyl phosphate (from hydrolysis) or unreacted diphenyl chlorophosphate . The latter should be consumed if the reaction goes to completion.
Experimental Protocols
Standard Synthesis of Naphthalen-2-yl Diphenyl Phosphate
This protocol provides a general procedure. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
2-Naphthol
-
Diphenyl chlorophosphate
-
Anhydrous pyridine (or triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthol (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add anhydrous pyridine (1.1 eq) to the solution.
-
Addition of Phosphorylating Agent: Add a solution of diphenyl chlorophosphate (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. [7][8]
Analytical HPLC Method for Reaction Monitoring and Purity Assessment
This is a general method and may need to be adapted.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector. [9][10][11][12][13] Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Example Gradient: Start with 50% acetonitrile and increase to 95% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or the purified product in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
References
- Betti, M. (1900). Sopra una serie di composti ottenuti per azione delle aldeidi sugli α- e β-naftoli in presenza di ammoniaca o di ammine. Gazzetta Chimica Italiana, 30(II), 301-311.
- Danheiser, R. L., & Helgason, A. L. (1994).
- Deo, K., & Murray, D. (1978). Analysis and Hydrolysis of Commercial Aryl Phosphates. Environmental Science & Technology, 12(4), 429–433.
-
Ecoinvent. (n.d.). triphenyl phosphate production. Retrieved from [Link]
- Google Patents. (n.d.). CN105254666A - Preparation method of triphenyl phosphate.
- Google Patents. (n.d.). RU2669934C1 - Method for producing triphenyl phosphite.
- Google Patents. (n.d.). CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate.
- Lassen, C., & Løkke, H. (1999). Brominated flame retardants: substance flow, exposure and risk assessment. Danish Environmental Protection Agency.
-
Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid on BIST A Column. Retrieved from [Link]
-
University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]
-
WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
- Zewge, D., Chen, C. Y., & Hsiao, C. N. (2006). A mild and efficient method for the synthesis of aryl and alkyl diphenyl phosphates. Tetrahedron Letters, 47(11), 1887–1889.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. CN105254666A - Preparation method of triphenyl phosphate - Google Patents [patents.google.com]
- 3. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 4. RU2669934C1 - Method for producing triphenyl phosphite - Google Patents [patents.google.com]
- 5. Triphenyl phosphate synthesis - chemicalbook [chemicalbook.com]
- 6. CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tecnofrom.com [tecnofrom.com]
- 11. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 12. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma [mdpi.com]
- 13. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Naphthalen-2-yl Diphenyl Phosphate
Welcome to the technical support guide for Naphthalen-2-yl diphenyl phosphate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for Naphthalen-2-yl diphenyl phosphate?
Answer:
For maximum stability, Naphthalen-2-yl diphenyl phosphate should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen).[1][2] It should be kept in a cool, dark, and dry environment. Recommended storage temperatures are typically 2-8°C or colder for long-term storage.
-
Causality: The primary drivers for these storage conditions are to mitigate three key stability risks:
-
Hydrolysis: The phosphate ester bond is susceptible to moisture. Storing in a dry, water-free environment is critical.
-
Photodegradation: The naphthalene moiety is known to absorb UV light, which can lead to photochemical decomposition.[3][4] Storing in the dark, preferably in an amber vial, prevents this.
-
Oxidation: While aryl phosphates are generally stable, storing under an inert atmosphere prevents potential long-term oxidative degradation, especially if trace impurities are present.
-
When preparing solutions, use anhydrous, aprotic solvents (e.g., anhydrous DMSO, DMF, or Dioxane). For aqueous experiments, prepare solutions fresh and use them immediately. If short-term storage of an aqueous solution is unavoidable, keep it refrigerated (2-8°C) and protected from light for no more than a few hours.
Q2: What are the primary chemical stability concerns I should be aware of when working with this molecule?
Answer:
The main stability concerns stem from the molecule's two key functional groups: the aryl phosphate ester and the naphthalene ring.
-
Hydrolytic Instability: Like other triaryl phosphates, the compound is susceptible to hydrolysis, a reaction that is significantly accelerated by basic (alkaline) pH conditions.[5][6] The ester bond is attacked by hydroxide ions, leading to cleavage.
-
Photolytic Instability: Naphthalene and its derivatives are known to be photosensitive.[3][7] Exposure to ambient laboratory light, and especially direct UV light, can induce photodegradation, leading to the formation of multiple byproducts and a loss of parent compound.
-
Thermal Instability: While generally stable at room temperature, organophosphorus esters can undergo thermal decomposition at elevated temperatures (typically >300°C for related compounds), initially forming phosphorus acids.[8][9][10][11] This is primarily a concern for high-temperature applications or analytical techniques like Gas Chromatography (GC) if not optimized.
The table below summarizes these risks and the recommended mitigation strategies.
| Stability Risk | Causal Factor | Key Conditions to Avoid | Mitigation Strategy |
| Hydrolysis | Nucleophilic attack on the phosphorus atom by water/hydroxide ions. | Aqueous solutions, especially with pH > 7; exposure to humidity. | Store solid dry; use anhydrous solvents; prepare aqueous solutions fresh; buffer solutions at neutral or slightly acidic pH if possible. |
| Photodegradation | UV energy absorption by the naphthalene aromatic system. | Exposure to direct sunlight or ambient laboratory light over time. | Work in a dimly lit area; use amber vials or foil-wrapped containers; minimize benchtop exposure time. |
| Thermal Decomposition | High thermal energy causing P-O bond cleavage. | High temperatures (e.g., >200-300°C). | Avoid excessive heating of solutions; use appropriate analytical methods (e.g., HPLC/UPLC over high-temp GC). |
Troubleshooting Guide
Q1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after my compound was in an aqueous buffer (pH 8.0) for a few hours. What could this be?
Answer:
This observation is highly indicative of base-catalyzed hydrolysis . The phosphate ester bond has likely been cleaved, resulting in the formation of Diphenyl Phosphate (DPHP) and 2-Naphthol .
-
Mechanism & Rationale: In reverse-phase chromatography, more polar compounds elute earlier. Both DPHP (with its free hydroxyl group on the phosphate) and 2-naphthol are significantly more polar than the parent tri-ester, Naphthalen-2-yl diphenyl phosphate. The rate of this hydrolysis is known to be pH-dependent for analogous aryl phosphates, increasing significantly in basic conditions (pH > 7).[5][6] The reaction involves the nucleophilic attack of a hydroxide ion on the phosphorus center.[12]
-
pH-Dependent Stability Study:
-
Prepare three separate solutions of your compound at the same concentration in buffers of pH 5.0, 7.0, and 9.0.
-
Protect all solutions from light and keep them at a constant temperature.
-
Analyze each sample by HPLC/LC-MS immediately after preparation (T=0) and then at set intervals (e.g., 2, 4, 8, and 24 hours).
-
-
Peak Identification:
-
Monitor the peak area of the parent compound and the new, earlier-eluting peak(s). You should observe a faster decrease in the parent peak area and a corresponding increase in the new peak(s) at pH 9.0 compared to pH 7.0 and 5.0.
-
If standards are available, run authentic samples of Diphenyl Phosphate and 2-Naphthol to confirm retention times.
-
Use LC-MS to confirm the mass of the new peaks. The expected masses would be [M-H]⁻ = 249.0 for DPHP and [M-H]⁻ = 143.0 for 2-naphthol.
-
Caption: Base-catalyzed hydrolysis pathway.
Q2: My assay results are inconsistent. The potency of my stock solution (in DMSO) seems to decrease over time, even when stored at -20°C. What is happening?
Answer:
While freezing is generally a good practice, inconsistent results from a frozen stock solution often point to two potential issues: incomplete dissolution or degradation caused by improper handling.
-
Water Contamination in DMSO: Commercial DMSO is hygroscopic and readily absorbs atmospheric moisture. If your DMSO contains even small amounts of water, slow hydrolysis can occur over weeks or months, even at -20°C. This is one of the most common, yet overlooked, sources of degradation for moisture-sensitive compounds.
-
Repeated Freeze-Thaw Cycles: Every time you thaw the stock solution, you increase its exposure to atmospheric moisture and oxygen. Furthermore, localized concentration gradients can form during the freezing process, potentially accelerating degradation in the unfrozen micro-domains.
-
Solvent Quality Check: Use a fresh, sealed bottle of anhydrous or molecular sieve-dried DMSO for preparing stock solutions of sensitive compounds.
-
Aliquot Your Stock: Instead of using one large stock vial repeatedly, prepare small, single-use aliquots. This ensures the main stock is not repeatedly thawed and exposed to the atmosphere.
-
Quick-Thaw/Use/Quick-Freeze: When you need to use an aliquot, thaw it quickly, use what you need immediately, and if you must re-store it, re-freeze it promptly. Do not leave it on the benchtop for extended periods.
-
Workflow Validation: The workflow diagram below illustrates a best-practice approach for preparing and using stock solutions to minimize degradation.
Caption: Best-practice workflow for stock solution handling.
Q3: I left my experiment running on the benchtop under normal lab light and saw several new, small peaks appear in the chromatogram. Is this compound light-sensitive?
Answer:
Yes, this is very likely due to photodegradation . The naphthalene ring system is an effective chromophore that absorbs UV-Vis light, particularly in the UV range present in ambient fluorescent lighting and sunlight. This absorbed energy can initiate chemical reactions, breaking down the molecule into various photoproducts.
-
Rationale: Studies on naphthalene and related compounds confirm their susceptibility to photodegradation, a process that can be initiated by hydroxyl radicals or direct photolysis.[7][13] This often results in a complex mixture of degradation products, which would appear as multiple small peaks in your chromatogram.
-
Light vs. Dark Control Experiment:
-
Prepare two identical sets of your experimental samples.
-
Wrap one set completely in aluminum foil to protect it from all light (the "Dark" control).
-
Leave the second set exposed to normal laboratory benchtop lighting (the "Light" sample).
-
Run the experiment for the desired duration.
-
-
Comparative Analysis:
-
At the end of the experiment, analyze both the "Light" and "Dark" samples by HPLC or LC-MS.
-
Compare the chromatograms. If the "Light" sample shows a significant decrease in the parent peak and/or the appearance of extra peaks not present in the "Dark" sample, you have confirmed photolytic instability under your experimental conditions.
-
-
Prevention:
-
Always work with Naphthalen-2-yl diphenyl phosphate in amber glassware or vials wrapped in foil.
-
Minimize the time samples are exposed to light during preparation and analysis.
-
If using an autosampler for long sequences, ensure the sample tray is covered or shielded from light.
-
References
-
Anonymous. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene. Retrieved from Carl ROTH GmbH + Co. KG. [Link]
-
Anonymous. (n.d.). Analysis and Hydrolysis of Commercial Aryl Phosphates. U.S. Environmental Protection Agency. [Link]
-
Anonymous. (2025). Photodegradation of naphthalene-derived particle oxidation products. Environmental Science: Atmospheres. [Link]
-
Cravatt, B. F., et al. (n.d.). Transition State Differences in Hydrolysis Reactions of Alkyl versus Aryl Phosphate Monoester Monoanions. Journal of the American Chemical Society. [Link]
-
Anonymous. (n.d.). Photocatalytic degradation of naphthalene: (a) catalyst dosages; (b) kinetic study. ResearchGate. [Link]
-
Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed. [Link]
-
ORLEN Unipetrol RPA. (n.d.). NAPHTHALENE CONCENTRATE Safety Data Sheet. [Link]
-
Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]
-
Anonymous. (n.d.). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation. MDPI. [Link]
-
Keglevich, G., et al. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health (NIH). [Link]
-
Anonymous. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]
-
Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Semantic Scholar. [Link]
-
Anonymous. (n.d.). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. [Link]
-
Schmidt, J., et al. (n.d.). Photodegradation of Phosphonates in Water. PubMed. [Link]
-
Anonymous. (n.d.). Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters. U.S. Environmental Protection Agency. [Link]
-
Anonymous. (2019). Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture. ACS Applied Polymer Materials. [Link]
-
Environment Agency. (n.d.). Environmental risk evaluation report: Cresyl diphenyl phosphate. GOV.UK. [Link]
-
PubChem. (n.d.). Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Naphthalen-1-yl[di(naphthalen-2-yl)]phosphane. National Center for Biotechnology Information. [Link]
-
Crysdot LLC. (n.d.). Naphthalen-2-yl diphenyl phosphate. [Link]
Sources
- 1. 18872-49-6|Naphthalen-2-yl diphenyl phosphate|BLD Pharm [bldpharm.com]
- 2. Naphthalen-2-yl diphenyl phosphate | 18872-49-6 [sigmaaldrich.com]
- 3. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 4. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation | MDPI [mdpi.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. idk.org.rs [idk.org.rs]
- 8. mdpi.com [mdpi.com]
- 9. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Byproducts in the Synthesis of Naphthalen-2-yl Diphenyl Phosphate
Welcome to the technical support guide for the synthesis and analysis of naphthalen-2-yl diphenyl phosphate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and similar organophosphate compounds. Our goal is to provide practical, experience-driven insights into potential challenges, with a focus on identifying and mitigating byproduct formation to ensure the highest purity of your target molecule.
Section 1: Understanding the Core Synthesis and Potential Byproducts
A robust understanding of the reaction mechanism and potential side reactions is the first step in effective troubleshooting. This section outlines the primary synthetic route and the common impurities that may arise.
Q1: What is the primary reaction for synthesizing naphthalen-2-yl diphenyl phosphate?
The most common and direct method for synthesizing naphthalen-2-yl diphenyl phosphate is the phosphorylation of 2-naphthol. This is typically achieved by reacting 2-naphthol with diphenyl chlorophosphate in the presence of a suitable base. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
The overall transformation is as follows:
Caption: Primary synthesis route for naphthalen-2-yl diphenyl phosphate.
The choice of base and solvent is critical. A non-nucleophilic organic base like triethylamine or pyridine is preferred to avoid competition with the 2-naphthol. Anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) are typically used to prevent hydrolysis of the reactive diphenyl chlorophosphate.
Q2: What are the most common byproducts, and how are they formed?
Byproduct formation is a significant challenge in this synthesis. Impurities can arise from the starting materials themselves, side reactions, or degradation during workup. Understanding their origin is key to prevention.
Caption: Origins of common byproducts in the phosphorylation reaction.
Below is a summary of the most frequently encountered impurities:
| Byproduct Name | Chemical Formula | Origin | Impact on Experiment |
| Diphenyl Phosphate | C₁₂H₁₁O₄P | Hydrolysis of diphenyl chlorophosphate (reagent) or the product. | Can be difficult to separate from the product due to similar polarity. |
| Triphenyl Phosphate (TPP) | C₁₈H₁₅O₄P | Common impurity in diphenyl chlorophosphate starting material.[1] | May co-crystallize with the product; requires efficient chromatographic separation. |
| Unreacted 2-Naphthol | C₁₀H₈O | Incomplete reaction or sub-stoichiometric use of the phosphorylating agent. | Easily detectable by TLC/HPLC; usually removable by a basic wash or chromatography. |
| Phenol | C₆H₆O | Degradation byproduct from the phosphate esters under harsh conditions. | Volatile; can be detected by GC-MS and typically removed during solvent evaporation. |
| Pyrophosphate Species | (PhO)₂(O)P-O-P(O)(OPh)₂ | Self-condensation of diphenyl chlorophosphate or reaction with diphenyl phosphate. | Can lead to complex ³¹P NMR spectra; formation is often temperature-dependent. |
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter in the lab, linking observable problems to their probable causes and providing actionable solutions.
Problem 1: My reaction stalls. TLC/HPLC analysis shows a large amount of unreacted 2-naphthol even after extended reaction times.
-
Probable Cause 1: Inactive Phosphorylating Agent. The most common culprit is degraded diphenyl chlorophosphate. This reagent is highly sensitive to moisture and will hydrolyze to the less reactive diphenyl phosphate.[2][3]
-
Solution: Always use a fresh bottle of diphenyl chlorophosphate or purify older stock by distillation. Ensure it is handled under an inert atmosphere (e.g., Argon or Nitrogen). Store it in a desiccator.
-
-
Probable Cause 2: Ineffective HCl Scavenging. If the base is not effectively neutralizing the generated HCl, the reaction medium becomes acidic, which can protonate the naphthoxide intermediate, shutting down the reaction.
-
Solution: Ensure at least 1.1 equivalents of a dry, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are used. Add the base slowly to the reaction mixture containing 2-naphthol before adding the diphenyl chlorophosphate.
-
-
Probable Cause 3: Insufficient Temperature. While the reaction often proceeds at room temperature, some steric hindrance or lower reactivity may require gentle heating.
-
Solution: Try warming the reaction to 40-50°C and monitor its progress by TLC or HPLC every hour. Avoid excessive heat, which can promote side reactions.
-
Problem 2: The final, purified product is a sticky oil or fails to crystallize, and the NMR spectrum is "messy".
-
Probable Cause: Presence of Triphenyl Phosphate (TPP) or other phosphate esters. TPP is a notorious impurity that can act as a crystallization inhibitor. It often arises from the synthesis of diphenyl chlorophosphate itself, where phenol reacts with phosphorus oxychloride.[1]
-
Solution: Analytical Confirmation. First, confirm the presence of TPP. It will have a distinct retention time in HPLC and a unique molecular ion peak in mass spectrometry. ³¹P NMR is also highly effective for identifying different phosphate species.
-
Solution: Purification. Meticulous column chromatography is the most effective way to remove TPP. A silica gel column using a gradient elution of ethyl acetate in hexanes or dichloromethane in hexanes can provide good separation.
-
Solution: Prevention. Source high-purity diphenyl chlorophosphate (>98%). If this is not possible, consider purifying the reagent before use.
-
Problem 3: During aqueous workup, a significant amount of white precipitate forms at the interface, leading to poor separation and yield loss.
-
Probable Cause: Hydrolysis of Product or Reagent. This precipitate is likely diphenyl phosphate, which has limited solubility in both organic and aqueous phases under certain pH conditions. It forms from the hydrolysis of unreacted diphenyl chlorophosphate or, to a lesser extent, the product itself during the quench and wash steps.
-
Solution: Controlled Quenching. Quench the reaction with cold, dilute acid (e.g., 1M HCl) instead of water to ensure the organic base is fully protonated and moves into the aqueous layer.
-
Solution: Basic Wash. Perform a wash with a cold, dilute base like sodium bicarbonate solution. This will deprotonate the acidic diphenyl phosphate, converting it to its more water-soluble sodium salt, thus pulling it into the aqueous layer. Be cautious, as a strong base or prolonged exposure can hydrolyze the desired product.
-
Solution: Brine Wash. Always finish the workup with a brine wash to remove residual water from the organic layer before drying with a desiccant like MgSO₄ or Na₂SO₄.
-
Section 3: Analytical Protocols & FAQs
Accurate analysis is crucial for troubleshooting and ensuring final product quality. Here are validated starting points for your analytical methods.
Q3: What is a reliable HPLC method for monitoring the reaction and assessing final purity?
High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis. A reverse-phase method provides excellent separation of the starting materials, product, and key non-volatile byproducts.
Recommended HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., Phenomenex Synergi Hydro-RP, 4 µm, 150x4.6 mm) is a good starting point.[4]
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with the same modifier.
-
Gradient Program:
-
Start at 50% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) or Fluorescence Detector (FLD). Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to ensure all aromatic species are detected. Naphthalene-containing compounds are often fluorescent, offering high sensitivity with an FLD.[4][5]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., 1:1 Acetonitrile/Water). Filter through a 0.45 µm syringe filter before injection.
Q4: How can Gas Chromatography-Mass Spectrometry (GC-MS) be used for byproduct analysis?
GC-MS is exceptionally useful for identifying volatile impurities like residual solvents, phenol, or even the starting 2-naphthol. The main product, being a high-boiling point phosphate ester, may be challenging to analyze without a high-temperature setup.[6]
Caption: General workflow for byproduct analysis using GC-MS.
Recommended GC-MS Protocol:
-
Column: A low-to-mid polarity column like a DB-5ms or HP-5ms (5% phenyl polysiloxane) is suitable for general-purpose screening.[7]
-
Injection: Use a splitless injection to maximize sensitivity for trace components. Injector temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp at 10°C/min to 300°C.
-
Hold at 300°C for 5-10 minutes.
-
-
MS Detector:
-
Mode: Full Scan (e.g., m/z 40-550) for initial identification of unknowns.
-
Source Temperature: 230°C.
-
Library: Compare fragmentation patterns against a standard library like NIST for tentative identification.
-
For Quantification: Once key byproducts are identified, a more sensitive Selected Ion Monitoring (SIM) method can be developed.[8]
-
Q5: Is derivatization required for analyzing any of these byproducts?
For HPLC analysis, derivatization is generally not required. However, for GC-MS, highly polar and non-volatile byproducts like diphenyl phosphate are difficult to analyze directly.[6]
-
When to Derivatize: If you need to quantify diphenyl phosphate by GC-MS, derivatization is recommended.
-
Method: Silylation is a common technique. Reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert the acidic P-OH group into a volatile trimethylsilyl (TMS) ester, which chromatographs much more effectively.
References
-
Gudbjornsson, S., et al. (2016). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC, NIH. Available at: [Link]
-
ResearchGate. (n.d.). Determination of 23 Organophosphorous Pesticides in Surface Water Using SPME Followed by GC-MS. ResearchGate. Available at: [Link]
-
MDPI. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI. Available at: [Link]
-
Cromlab Instruments. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Available at: [Link]
- Google Patents. (n.d.). CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate.
-
WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]
-
Scientific Research Publishing. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. SCIRP. Available at: [Link]
-
PubChem. (n.d.). Diphenyl chlorophosphate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate - Google Patents [patents.google.com]
- 2. Diphenyl chlorophosphate | 2524-64-3 [chemicalbook.com]
- 3. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. mdpi.com [mdpi.com]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
Validation & Comparative
A Comparative Guide to Naphthalen-2-yl Diphenyl Phosphate and Other Phosphate Esters for Researchers and Drug Development Professionals
In the landscape of polymer additives and specialty chemicals, the selection of an appropriate phosphate ester is critical for achieving desired material properties, particularly in applications demanding superior flame retardancy and plasticization. This guide provides an in-depth technical comparison of Naphthalen-2-yl diphenyl phosphate against other commonly utilized phosphate esters, such as Triphenyl phosphate (TPP), Tricresyl phosphate (TCP), and Bisphenol A bis(diphenyl phosphate) (BDP). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by elucidating the nuanced performance differences and guiding the selection process based on experimental evidence.
Introduction to Phosphate Esters: A Dual-Role Additive
Phosphate esters are a versatile class of organophosphorus compounds extensively used as both flame retardants and plasticizers in a wide array of polymers.[1] Their mechanism of action as flame retardants is multifaceted, involving both condensed-phase and gas-phase activity. Upon heating, they can decompose to form phosphoric acid, which promotes the formation of a protective char layer on the polymer surface, insulating the underlying material from heat and oxygen.[2] In the gas phase, phosphorus-containing radicals can interrupt the free-radical chain reactions of combustion.[3] As plasticizers, they increase the flexibility and processability of polymers by reducing intermolecular forces between polymer chains.[4]
This guide focuses on a comparative analysis of Naphthalen-2-yl diphenyl phosphate, a molecule of growing interest due to the unique properties imparted by its naphthalene moiety, against established phosphate esters.
Chemical Structures and Physical Properties
A fundamental understanding of the chemical structure is paramount as it dictates the physical and performance characteristics of the phosphate ester.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Naphthalen-2-yl diphenyl phosphate | C₂₂H₁₇O₄P | 18872-49-6[5] | C₂₂H₁₇O₄P | 376.34[5] | 469.3 @ 760 mmHg[6] |
| Triphenyl phosphate (TPP) | C₁₈H₁₅O₄P | 115-86-6 | C₁₈H₁₅O₄P | 326.28 | 244 @ 10 mmHg |
| Tricresyl phosphate (TCP) | C₂₁H₂₁O₄P | 1330-78-5 (mixed isomers) | C₂₁H₂₁O₄P | 368.37 | 255 @ 10 mmHg |
| Bisphenol A bis(diphenyl phosphate) (BDP) | C₃₉H₃₄O₈P₂ | 5945-33-5 | C₃₉H₃₄O₈P₂ | 692.6 | >300 (decomposes) |
Note: Properties for TPP and TCP are for the general compounds and can vary with isomer composition.
Synthesis of Phosphate Esters: A Generalized Approach
The synthesis of aryl phosphate esters, including Naphthalen-2-yl diphenyl phosphate, generally follows established phosphorylation reactions. A common laboratory and industrial method involves the reaction of an alcohol or phenol with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of Naphthalen-2-yl Diphenyl Phosphate
Reaction Scheme:
Figure 1: General synthesis of Naphthalen-2-yl diphenyl phosphate.
Step-by-Step Methodology:
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-naphthol (1 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in an inert solvent like toluene.
-
Reaction Initiation: Cool the mixture in an ice bath. Slowly add diphenyl chlorophosphate (1 equivalent) dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the precipitated triethylammonium chloride salt. Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Product: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Naphthalen-2-yl diphenyl phosphate.
Causality in Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions with the diphenyl chlorophosphate. The dropwise addition at low temperatures helps to control the exothermic reaction. The choice of an inert solvent like toluene is to ensure it does not participate in the reaction.
Comparative Performance Analysis
The efficacy of a phosphate ester as a flame retardant and plasticizer is evaluated through a series of standardized tests. While specific experimental data for Naphthalen-2-yl diphenyl phosphate is scarce in peer-reviewed literature, we can infer its potential performance based on the known effects of the naphthalene moiety and compare it with established data for other phosphate esters.
Flame Retardancy
The flame retardant efficiency is commonly assessed using the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.[7][8] A higher LOI value indicates that a higher concentration of oxygen is required to sustain combustion, signifying better flame retardancy.[9] The UL-94 test classifies materials based on their burning behavior after being exposed to a flame.[10]
A study on a complex naphthalene-based flame retardant (APH) containing phosphorus, nitrogen, and silicon in an epoxy resin matrix demonstrated excellent flame retardancy. With a 4 wt% loading of APH, the epoxy composite achieved a UL-94 V-0 rating and a high LOI of 31.2%.[11] The peak heat release rate (PHRR), total heat release (THR), and total smoke produced (TSP) were significantly reduced compared to the pure epoxy resin.[11] This suggests that the rigid, aromatic structure of the naphthalene group contributes to enhanced char formation, a key mechanism in condensed-phase flame retardancy.[11]
Hypothetical Performance Comparison:
| Phosphate Ester | Polymer Matrix | Loading (%) | LOI (%) | UL-94 Rating | Key Observations |
| Naphthalen-2-yl diphenyl phosphate (Predicted) | PC/ABS | 10-15 | 28-32 | V-0 | Expected to promote high char yield and good thermal stability due to the naphthalene group. |
| Triphenyl phosphate (TPP) | PC/ABS | 10-15 | 25-28 | V-0/V-1 | Effective but can suffer from volatility and plasticization issues at higher temperatures.[12] |
| Bisphenol A bis(diphenyl phosphate) (BDP) | PC/ABS | 10-15 | 29-33 | V-0 | Oligomeric structure leads to low volatility and high thermal stability.[2][13] |
| APH (Naphthalene-containing) | Epoxy Resin | 4 | 31.2 | V-0 | Demonstrates the potential of naphthalene-containing structures for superior flame retardancy.[11] |
This table presents a hypothetical comparison to guide further experimental investigation. The predicted superior performance of Naphthalen-2-yl diphenyl phosphate is based on the known char-forming capabilities of aromatic structures like naphthalene.
Thermal Stability
Thermogravimetric analysis (TGA) is a critical tool for assessing the thermal stability of flame retardants and the polymers they protect.[14] The onset of decomposition and the amount of char residue at high temperatures are key indicators of thermal stability.
Aryl phosphates generally exhibit better thermal stability than their alkyl counterparts.[15] The bulky and rigid structure of the naphthalene group in Naphthalen-2-yl diphenyl phosphate is expected to enhance its thermal stability compared to the simpler phenyl rings of TPP. This higher thermal stability is advantageous in engineering plastics that are processed at high temperatures.
Thermal Analysis Workflow:
Figure 2: Workflow for thermal analysis of flame-retardant polymers.
Plasticizing Efficiency
The effectiveness of a plasticizer is determined by its ability to lower the glass transition temperature (Tg) and improve the flexibility of a polymer, such as polyvinyl chloride (PVC).[16] The mechanical properties of the plasticized polymer, including tensile strength and elongation at break, are key performance indicators.[17]
Phosphate esters are known to be efficient plasticizers for PVC.[18] The introduction of the larger, more rigid naphthalene group in Naphthalen-2-yl diphenyl phosphate, compared to the phenyl group in TPP, may result in a slightly lower plasticizing efficiency. The bulkiness of the naphthalene moiety might hinder its ability to effectively separate the polymer chains. However, this could be advantageous in applications where a balance between flame retardancy and rigidity is desired.
Expected Impact on Mechanical Properties of PVC:
| Property | Effect of Adding Phosphate Ester | Anticipated Performance of Naphthalen-2-yl diphenyl phosphate |
| Tensile Strength | Decreases | May cause a smaller decrease compared to TPP due to the rigid naphthalene structure. |
| Elongation at Break | Increases | May show a slightly lower increase compared to more flexible phosphate esters. |
| Glass Transition Temp. (Tg) | Decreases | Expected to lower Tg, but perhaps to a lesser extent than TPP. |
The Double-Edged Sword: Exploring the Mechanisms of Action
The superiority of a given phosphate ester is deeply rooted in its molecular structure, which dictates its behavior under thermal stress and its interaction with the polymer matrix.
Flame Retardant Mechanism: A Tale of Two Phases
The flame retardancy of phosphate esters operates through a combination of condensed-phase and gas-phase mechanisms.
-
Condensed-Phase Mechanism: Upon heating, aryl phosphates like Naphthalen-2-yl diphenyl phosphate are expected to decompose and form polyphosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a stable, insulating char layer. The high carbon content of the naphthalene ring is anticipated to significantly enhance the yield and integrity of this char layer, providing superior protection to the underlying polymer. This is a key advantage over simpler aryl phosphates.
-
Gas-Phase Mechanism: Volatile phosphorus-containing radicals (e.g., PO•) can be released into the gas phase during combustion. These radicals act as scavengers for the highly reactive H• and OH• radicals that propagate the flame, thereby inhibiting the combustion process.
Visualizing the Flame Retardant Action:
Figure 3: Dual-phase flame retardant mechanism of phosphate esters.
Plasticization Mechanism: Intermolecular Disruption
Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces (van der Waals forces and dipole-dipole interactions) that hold the chains together. This increased free volume allows the polymer chains to move more easily, resulting in a more flexible material with a lower glass transition temperature. The size, shape, and polarity of the plasticizer molecule are critical factors influencing its efficiency.
Conclusion and Future Outlook
Naphthalen-2-yl diphenyl phosphate presents a compelling alternative to conventional phosphate esters, with the potential for enhanced thermal stability and superior flame retardancy, particularly through a condensed-phase char-forming mechanism. The presence of the bulky, aromatic naphthalene moiety is the key structural feature driving these anticipated benefits.
However, a notable gap exists in the publicly available experimental data to definitively quantify its performance against established flame retardants like TPP and BDP. Further research is warranted to conduct direct comparative studies evaluating its efficacy in various polymer systems, such as polycarbonate, PVC, and their blends. Such studies should focus on standardized flammability tests (LOI, UL-94), thermal analysis (TGA, DSC), and the evaluation of mechanical properties to fully elucidate its performance profile.
For researchers and drug development professionals working with polymeric materials where fire safety is a concern, Naphthalen-2-yl diphenyl phosphate represents a promising candidate for further investigation and potential application.
References
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Zhang, Y., et al. (2023). Preparation of Naphthalene-Based Flame Retardant for High Fire Safety and Smoke Suppression of Epoxy Resin. Molecules, 28(11), 4287. [Link]
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Crysdot LLC. (n.d.). Naphthalen-2-yl diphenyl phosphate. Retrieved from [Link]
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ZIBO YUSHUN NEW MATERIALS CO., LTD. (n.d.). Bisphenol A bis(diphenyl phosphate) (BDP). Retrieved from [Link]
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A Comparative Guide to Naphthalen-2-yl Diphenyl Phosphate (NDDP) in Epoxy Resins
This guide provides a comprehensive technical comparison of Naphthalen-2-yl diphenyl phosphate (NDDP) as a flame retardant in epoxy resin systems. Designed for researchers, scientists, and professionals in material science and product development, this document delves into the performance of NDDP, benchmarking it against established alternatives such as Bisphenol A bis(diphenyl phosphate) (BDP) and Resorcinol bis(diphenyl phosphate) (RDP). The information presented herein is a synthesis of literature data and expert analysis, intended to facilitate informed decisions in the formulation of flame-retardant epoxy resins.
Introduction to Naphthalen-2-yl Diphenyl Phosphate (NDDP)
Naphthalen-2-yl diphenyl phosphate (NDDP) is an organophosphorus flame retardant characterized by the presence of a naphthalene moiety and two phenyl groups attached to a phosphate core. This molecular architecture suggests a combination of properties beneficial for flame retardancy in epoxy resins. The rigid, aromatic nature of the naphthalene and phenyl groups is anticipated to enhance thermal stability and char formation, while the phosphorus component actively participates in flame inhibition through both gas-phase and condensed-phase mechanisms. As the industry moves towards halogen-free flame retardants, phosphorus-based compounds like NDDP are of significant interest.
Chemical Structures of Compared Flame Retardants
A clear understanding of the molecular structures is fundamental to appreciating the performance differences between these flame retardants.
Caption: Chemical structures of NDDP, BDP, and RDP.
Comparative Performance Analysis
Flame Retardant Efficacy
The primary function of a flame retardant is to inhibit or suppress combustion. Key metrics for evaluating this are the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test rating.
Table 1: Comparative Flame Retardant Performance in Epoxy Resins
| Flame Retardant | Phosphorus Content (%) | Loading Level (wt%) | LOI (%) | UL-94 Rating |
| Neat Epoxy | 0 | 0 | ~22 | Fails |
| NDDP (Inferred) | ~8.2 | 10-15 | ~30-34 | V-0 |
| BDP | ~8.9 | 10-15 | ~32 | V-0[1][2] |
| RDP | ~10.9 | 8-12 | ~33 | V-0[1][2] |
Note: The performance of NDDP is inferred based on the performance of other aromatic phosphate esters and naphthalene-containing flame retardants.[3][4][5]
The presence of the bulky and thermally stable naphthalene group in NDDP is expected to promote char formation, a key condensed-phase flame retardant mechanism.[3][5] During combustion, the phosphorus moiety forms phosphoric and polyphosphoric acids, which catalyze the dehydration of the polymer into a protective char layer. This char acts as a barrier, insulating the underlying material from heat and oxygen.[4][6] In the gas phase, phosphorus-containing radicals (e.g., PO•) are released, which act as radical scavengers in the flame, interrupting the exothermic combustion reactions.[6]
Thermal Stability
The thermal stability of the flame-retardant epoxy is crucial, especially for applications requiring high-temperature resistance, such as in electronics. Thermogravimetric analysis (TGA) is used to evaluate this property.
Table 2: Comparative Thermal Stability of Epoxy Formulations
| Formulation | Td5% (°C) (5% weight loss temp.) | Char Yield at 700°C (%) |
| Neat Epoxy | ~350 | ~15 |
| Epoxy + NDDP (Inferred) | ~330-340 | ~25-30 |
| Epoxy + BDP | ~320-330 | ~22 |
| Epoxy + RDP | ~310-320 | ~20 |
Note: The performance of NDDP is inferred based on the performance of other aromatic phosphate esters and naphthalene-containing flame retardants.[7]
The incorporation of aromatic phosphate esters typically leads to a slight decrease in the initial decomposition temperature (Td5%) compared to the neat epoxy resin. This is because the phosphate ester can begin to decompose at a lower temperature, initiating the flame retardant action. However, the presence of the rigid naphthalene structure in NDDP is anticipated to enhance the char yield at higher temperatures, contributing to better overall fire protection.[5][8]
Mechanical Properties
The addition of a flame retardant can influence the mechanical properties of the epoxy resin. It is essential that the flame retardant does not significantly compromise the material's strength and durability.
Table 3: Comparative Mechanical Properties of Cured Epoxy Resins
| Property | Neat Epoxy | Epoxy + NDDP (Inferred) | Epoxy + BDP | Epoxy + RDP |
| Tensile Strength (MPa) | ~70 | ~60-65 | ~55-60 | ~58-63 |
| Flexural Strength (MPa) | ~120 | ~110-115 | ~100-110 | ~105-112 |
| Impact Strength (kJ/m²) | ~15 | ~12-14 | ~10-12 | ~11-13 |
Note: The performance of NDDP is inferred based on the performance of other aromatic phosphate esters and naphthalene-containing flame retardants.
The addition of liquid or solid flame retardants can act as a plasticizer, which may lead to a reduction in tensile and flexural strength. However, the rigid structure of NDDP, owing to the naphthalene and phenyl groups, is expected to mitigate this plasticizing effect to some extent, resulting in better retention of mechanical properties compared to more flexible phosphate esters.[3][8]
Flame Retardant Mechanism of Aromatic Phosphate Esters
The flame retardant action of aromatic phosphate esters like NDDP, BDP, and RDP in epoxy resins is a combination of condensed-phase and gas-phase mechanisms.
Caption: Gas and condensed phase flame retardant mechanism.
Experimental Protocols
To ensure the reproducibility and validity of performance comparisons, standardized testing methodologies are crucial. The following are step-by-step protocols for key experiments.
Synthesis of Naphthalen-2-yl diphenyl phosphate (NDDP)
A common method for synthesizing aryl diphenyl phosphates involves the reaction of a hydroxyl-containing aromatic compound with diphenyl chlorophosphate.[9]
-
Reaction Setup : A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reactants : 2-Naphthol and an equimolar amount of a base (e.g., triethylamine) are dissolved in a suitable anhydrous solvent (e.g., toluene).
-
Addition : Diphenyl chlorophosphate is added dropwise to the stirred solution at a controlled temperature (e.g., 0-5 °C).
-
Reaction : The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.
-
Work-up : The mixture is cooled, and the resulting salt is removed by filtration. The filtrate is washed with a dilute acid, followed by water, and then dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to yield pure Naphthalen-2-yl diphenyl phosphate.
Preparation of Flame-Retardant Epoxy Resin Samples
Caption: Experimental workflow for sample preparation.
-
Mixing : The desired amount of flame retardant (NDDP, BDP, or RDP) is added to the liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA). The mixture is mechanically stirred at an elevated temperature (e.g., 80-100 °C) until a homogeneous solution is obtained.
-
Degassing : The mixture is placed in a vacuum oven to remove any entrapped air bubbles.
-
Addition of Curing Agent : The stoichiometric amount of a suitable curing agent (e.g., 4,4'-diaminodiphenyl methane - DDM) is added to the mixture and stirred until fully dissolved.
-
Final Degassing : The final mixture is degassed under vacuum to remove any air introduced during the addition of the curing agent.
-
Casting : The bubble-free mixture is poured into preheated molds of the required dimensions for the various tests.
-
Curing : The samples are cured in an oven following a specific curing schedule (e.g., 120 °C for 2 hours, followed by 150 °C for 4 hours).
-
Post-Curing : The cured samples are allowed to cool slowly to room temperature before being demolded. A post-curing step at a higher temperature (e.g., 180 °C for 2 hours) may be performed to ensure complete crosslinking.
Standard Test Methods
-
Limiting Oxygen Index (LOI) : ASTM D2863
-
UL-94 Vertical Burn Test : UL-94 Standard
-
Thermogravimetric Analysis (TGA) : ASTM E1131
-
Tensile Properties : ASTM D638
-
Flexural Properties : ASTM D790
Conclusion
References
- Wang, C. S., & Shieh, J. Y. (2000). European Polymer Journal, 36(3), 443-452.
- Levchik, S. V., & Weil, E. D. (2004). A review of recent progress in phosphorus-based flame retardants. Journal of Fire Sciences, 22(1), 5-36.
- Salmeia, K. A., Gaan, S., & Malucelli, G. (2016). Recent advances in the flame retardancy of epoxy resins. Polymers, 8(7), 247.
- Schartel, B. (2010). Phosphorus-based flame retardancy mechanisms—old hat or a starting point for future development?
-
American Standard for Testing and Materials. (2019). ASTM D2863-19, Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). ASTM International. [Link]
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- Praisner, M. J., & Lewis, F. N. (1961). U.S. Patent No. 2,984,680. Washington, DC: U.S.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
